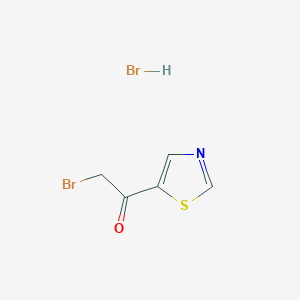

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide

Vue d'ensemble

Description

“2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 231297-35-1 . It has a molecular weight of 286.97 . The compound is a grey solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Applications De Recherche Scientifique

Synthesis of Immunomodulatory Agents

Research conducted by Abdel‐Aziz et al. (2011) involved the synthesis of 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives from 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. These compounds demonstrated potent immunosuppressive and immunostimulatory activities towards macrophages and T-lymphocytes. Additionally, some derivatives showed significant inhibitory effects on LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, indicating their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anticancer Compound Development

Potikha and Brovarets (2020) explored a methodology for creating imidazo[2,1-b][1,3]thiazole systems, leveraging this compound as a key intermediate. One of the synthesized compounds displayed moderate efficacy in suppressing the growth of kidney cancer cells, with lesser effects observed in prostate, colon cancer, and leukemia cell lines. This research underscores the utility of the compound in developing potential anticancer agents (Potikha & Brovarets, 2020).

Antimicrobial and Antimalarial Activities

Vekariya et al. (2017) detailed the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives using this compound. These compounds exhibited significant antimicrobial and antimalarial activities, indicating their potential as leads for developing new therapeutic agents in the fight against infectious diseases (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).

DNA and RNA Interaction Studies

Mandal et al. (2019) synthesized a novel bromo-bridged dimeric copper(II) complex using a Schiff-base ligand derived from this compound. Their studies revealed that the complex binds with DNA and RNA, showing major and minor groove binding, respectively. Such interactions are crucial for understanding the molecular mechanisms of action of potential therapeutic agents and their development (Mandal, Guhathakurta, Basu, Pradhan, Purohit, Chowdhury, & Naskar, 2019).

Mécanisme D'action

Mode of Action

Thiazole compounds are known for their diverse biological activities, which suggests that they may interact with their targets in multiple ways .

Biochemical Pathways

Some thiazole compounds have been reported to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Pharmacokinetics

97 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

As a thiazole compound, it may exhibit diverse biological activities, including potential antimicrobial, anti-inflammatory, and analgesic effects .

Analyse Biochimique

Biochemical Properties

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide plays a crucial role in biochemical reactions, particularly in the synthesis of imidazole-containing compounds . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromine atom is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity makes this compound a valuable tool in organic synthesis and medicinal chemistry.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis. These effects make this compound a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and cellular function. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s bromine atom allows it to participate in halogenation reactions, which can modify the activity of metabolic enzymes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects .

Propriétés

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIMCLNSUNSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)

![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)